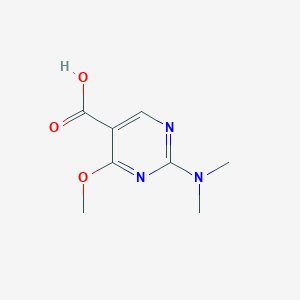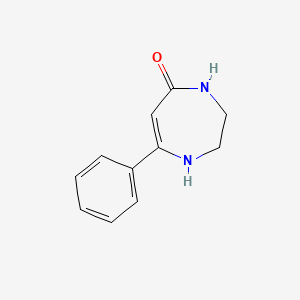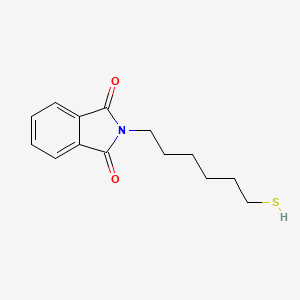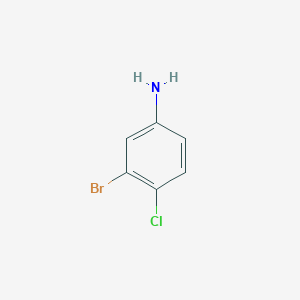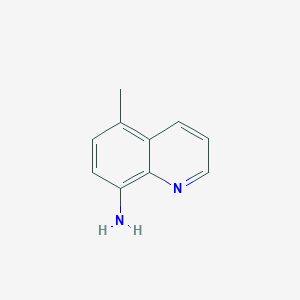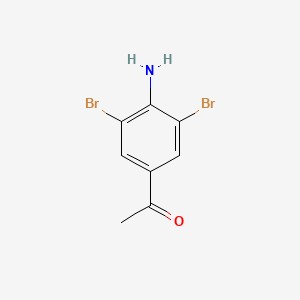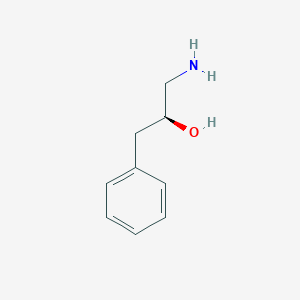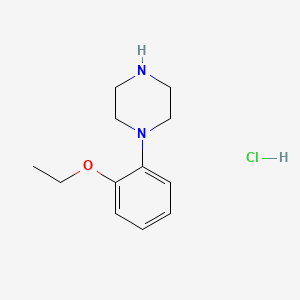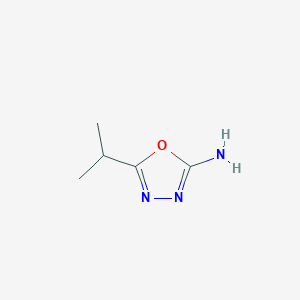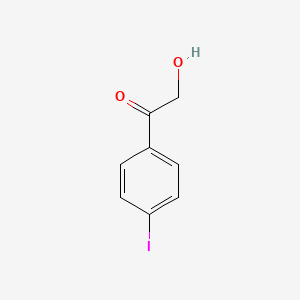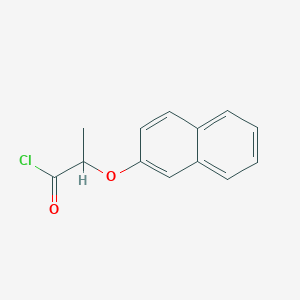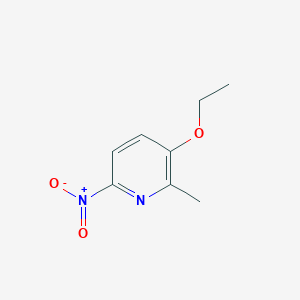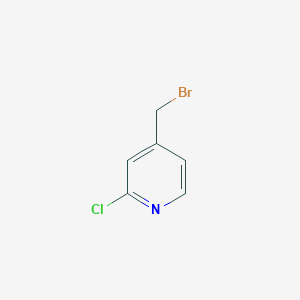
4-(Bromomethyl)-2-chloropyridine
Descripción general
Descripción
“4-(Bromomethyl)benzonitrile” is a chemical compound with the linear formula: BrCH2C6H4CN . It’s used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile . “4-(Bromomethyl)benzoic acid” is another related compound with the molecular formula C8H7BrO2 .
Synthesis Analysis
The synthesis of these compounds often involves reactions with other chemicals. For instance, “4-(Bromomethyl)benzonitrile” reacts with 2H-tetrazole in the presence of KOH to yield 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile .
Molecular Structure Analysis
The molecular structure of “4-(Bromomethyl)benzoic acid” is represented by the InChI key: CQQSQBRPAJSTFB-UHFFFAOYSA-N .
Chemical Reactions Analysis
The chemical reactions involving these compounds are diverse. For example, “4-(Bromomethyl)benzonitrile” is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds vary. For instance, “4-(Bromomethyl)benzoic acid” has a molecular weight of 215.04 g/mol .
Aplicaciones Científicas De Investigación
1. Biological Probe and Therapeutic Development
4-(Bromomethyl)-2-chloropyridine and related compounds have been studied for their potential in selective covalent protein modification, which is important for developing biological probes and therapeutics. For instance, 4-halopyridines, including 4-chloropyridine derivatives, have shown promise as novel protein modifiers. These compounds act as quiescent affinity labels for enzymes such as dimethylarginine dimethylaminohydrolase (DDAH), playing a crucial role in nitric oxide regulation. This research opens possibilities for the broader application of the 4-halopyridine motif in protein modification and drug development (Johnson et al., 2011).
2. Synthesis of Novel Organic Compounds
4-(Bromomethyl)-2-chloropyridine serves as an intermediate in the synthesis of various organic compounds, including heterocyclic structures. It has been utilized in the preparation of polyhalogenated bipyridines and other halogenated derivatives through processes like bromination and amination. These compounds are valuable in organic synthesis and have potential applications in pharmaceuticals and materials science (Mirzaei & Zenouz, 1997), (Ji et al., 2003).
3. Pharmaceutical and Biomedical Research
Derivatives of 4-(Bromomethyl)-2-chloropyridine have been explored for their antimicrobial and antifungal properties. New compounds synthesized using this chemical have shown promising results in inhibiting bacterial and fungal growth, indicating potential applications in developing new pharmaceutical agents (Narayana et al., 2007).
4. Development of Advanced Materials
4-(Bromomethyl)-2-chloropyridine is also instrumental in the synthesis of advanced materials, such as conjugated polymers with quaternary nitrogen atoms. These polymers exhibit unique properties like increased electroconductivity and have potential applications in electronics and materials science (Berlin & Razvodovskii, 2007).
Safety And Hazards
These compounds can pose safety hazards. For example, “Methyl 4-(bromomethyl)benzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause severe skin burns, eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
Direcciones Futuras
Propiedades
IUPAC Name |
4-(bromomethyl)-2-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-4-5-1-2-9-6(8)3-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWWUDOYVBWQJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00513842 | |
| Record name | 4-(Bromomethyl)-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2-chloropyridine | |
CAS RN |
83004-15-3 | |
| Record name | 4-(Bromomethyl)-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

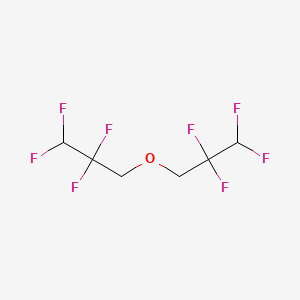
![4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde](/img/structure/B1338057.png)
